molecular formula C24H30N2O8 B13144435 O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate

Cat. No.: B13144435
M. Wt: 474.5 g/mol
InChI Key: VUSWULZIHKKAFT-ATVHPVEESA-N
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Description

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl, methyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl and methyl groups as protecting groups during the synthesis process. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, methanol, and various acids and bases. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and compounds with tert-butyl and methyl groups. Examples include:

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

IUPAC Name

1-O-tert-butyl 7-O-methyl 3-[(Z)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoprop-1-enyl]indole-1,7-dicarboxylate

InChI

InChI=1S/C24H30N2O8/c1-23(2,3)33-21(29)25-17(20(28)32-8)12-14-13-26(22(30)34-24(4,5)6)18-15(14)10-9-11-16(18)19(27)31-7/h9-13H,1-8H3,(H,25,29)/b17-12-

InChI Key

VUSWULZIHKKAFT-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CN(C2=C1C=CC=C2C(=O)OC)C(=O)OC(C)(C)C)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CN(C2=C1C=CC=C2C(=O)OC)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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